1,3-Divinyltetraethoxydisiloxane

Übersicht

Beschreibung

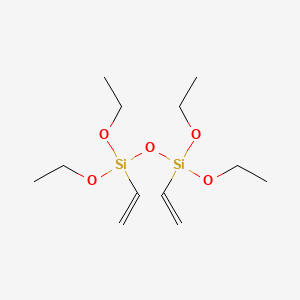

1,3-Divinyltetraethoxydisiloxane is an organosilicon compound with the molecular formula C10H22O4Si2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of vinyl groups attached to silicon atoms, which makes it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Divinyltetraethoxydisiloxane can be synthesized through the hydrosilylation reaction of vinyl-containing silanes with tetraethoxysilane. The reaction typically involves the use of a platinum catalyst, such as Karstedt’s catalyst, under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}-\text{Si}(\text{OEt})_3 + \text{H}-\text{Si}(\text{OEt})_3 \xrightarrow{\text{Pt catalyst}} \text{CH}_2=\text{CH}-\text{Si}(\text{OEt})_2-\text{Si}(\text{OEt})_2-\text{CH}=\text{CH}_2 ]

Industrial Production Methods

Industrial production of this compound involves large-scale hydrosilylation processes using continuous flow reactors. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Divinyltetraethoxydisiloxane undergoes various types of chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

Cross-coupling reactions: Formation of carbon-carbon bonds using palladium or nickel catalysts.

Polymerization: Formation of polymers through the reaction of vinyl groups with other monomers.

Common Reagents and Conditions

Hydrosilylation: Platinum catalysts, such as Karstedt’s catalyst, are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Cross-coupling reactions: Palladium or nickel catalysts, along with ligands such as triphenylphosphine, are used. The reaction conditions vary depending on the specific coupling partners.

Polymerization: Radical initiators or transition metal catalysts are used to initiate the polymerization process.

Major Products Formed

Hydrosilylation: The major product is the addition product where the silicon-hydrogen bond has added across the carbon-carbon double bond.

Cross-coupling reactions: The major products are the coupled products where new carbon-carbon bonds have been formed.

Polymerization: The major products are polymers with varying molecular weights and properties, depending on the monomers used.

Wissenschaftliche Forschungsanwendungen

1,3-Divinyltetraethoxydisiloxane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and cross-coupling reactions.

Biology: Employed in the synthesis of biocompatible materials and as a cross-linking agent in the preparation of hydrogels.

Medicine: Utilized in the development of drug delivery systems and as a component in medical devices.

Industry: Used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 1,3-divinyltetraethoxydisiloxane in hydrosilylation reactions involves the activation of the silicon-hydrogen bond by the platinum catalyst. The activated silicon-hydrogen bond then adds across the carbon-carbon double bond, forming the addition product. In cross-coupling reactions, the compound acts as a vinyl donor, participating in the formation of new carbon-carbon bonds through the catalytic cycle of the palladium or nickel catalyst.

Vergleich Mit ähnlichen Verbindungen

1,3-Divinyltetraethoxydisiloxane can be compared with other similar compounds, such as:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has methyl groups instead of ethoxy groups attached to the silicon atoms. It is also used in hydrosilylation and cross-coupling reactions but has different reactivity and properties due to the presence of methyl groups.

1,3-Divinyltetramethyldisiloxane: Similar to 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, this compound has methyl groups instead of ethoxy groups. It is used in similar applications but has different solubility and reactivity properties.

The uniqueness of this compound lies in its ethoxy groups, which provide different solubility and reactivity characteristics compared to its methyl-substituted counterparts. This makes it a valuable reagent in specific applications where these properties are advantageous.

Biologische Aktivität

1,3-Divinyltetraethoxydisiloxane (DVTES) is a siloxane compound characterized by its unique molecular structure, which includes two vinyl groups attached to a tetrasiloxane backbone. This compound exhibits significant potential in various industrial applications, particularly in polymer synthesis and material science. However, its biological activity remains less explored. This article aims to provide a comprehensive overview of the biological activity of DVTES, including its chemical properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₁₈O₂Si₂

- Molecular Weight : 186.4 g/mol

- Density : 0.809 g/mL at 25 °C

- Boiling Point : 139-140 °C

- Melting Point : -99 °C

- Flash Point : 24 °C (75 °F)

DVTES is a colorless or yellowish transparent liquid that is moisture-sensitive and insoluble in water, which necessitates careful handling due to its flammability and irritant properties .

Synthesis Methods

DVTES can be synthesized through several methods, including:

- Hydrosilylation Reactions : Involving the addition of vinyl-containing silanes to siloxanes.

- Cross-Coupling Reactions : Utilizing DVTES as a vinyl donor in reactions with various catalysts to form more complex siloxane structures.

These methods allow for the production of high-purity DVTES suitable for both research and industrial applications .

Biological Activity

While the primary focus of research on DVTES has been on its chemical reactivity and applications in material science, some studies have explored its biological interactions:

Case Studies and Research Findings

- Toxicological Assessment :

-

Polymer Biocatalysis :

- Research highlighted the use of DVTES in modifying polysiloxane resins, which could have implications for biocompatibility in medical applications. The study noted that the incorporation of DVTES improved the mechanical properties of the resulting materials, suggesting potential use in biomedical devices .

- Electrochemical Applications :

Comparative Analysis with Similar Compounds

To better understand the unique properties of DVTES, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,3-Divinyl-1,1,3,3-tetramethylsiloxane | C₈H₁₈OSi₂ | Similar structure; used in polymerization |

| Vinyltrimethoxysilane | C₈H₁₈O₃Si | More reactive due to methoxy groups; used as a coupling agent |

| Divinylbenzene | C₈H₈ | Aromatic compound; primarily for polymerization reactions |

| Octamethylcyclotetrasiloxane | C₈H₂₄OSi₄ | Less reactive than divinyl compounds; used in silicone products |

DVTES's unique dual vinyl groups enable specific reactivity patterns advantageous in silicone chemistry and advanced material synthesis compared to these similar compounds .

Eigenschaften

IUPAC Name |

ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYYDBNSRGYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374458 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-26-6 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 1,3-Divinyltetraethoxydisiloxane in silsesquioxane cage synthesis?

A1: this compound serves as a building block in the synthesis of silsesquioxane cages, specifically T8, T10, and T12 cages [, ]. These cages are composed of silicon and oxygen atoms arranged in polyhedral structures. The vinyl groups present in this compound can participate in hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds, which are crucial for building the cage structure.

Q2: How does the use of this compound compare to other methods for silsesquioxane cage synthesis?

A2: The research highlights that using this compound, alongside tetra n-butylammonium fluoride (TBAF) as a catalyst, results in improved reaction yields compared to previously reported methods for synthesizing T8, T10, and T12 silsesquioxane cages [, ]. This suggests that this method may offer a more efficient route for producing these specific cage structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.